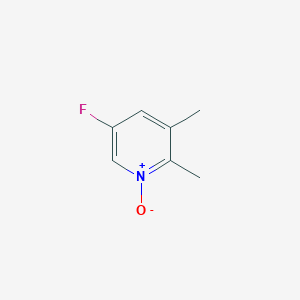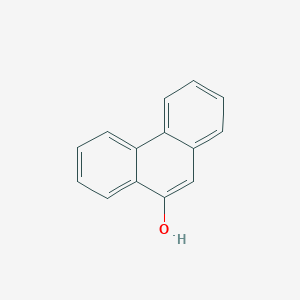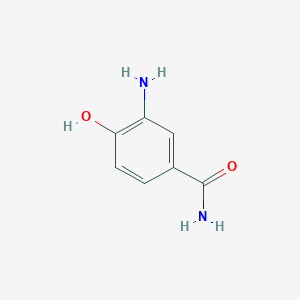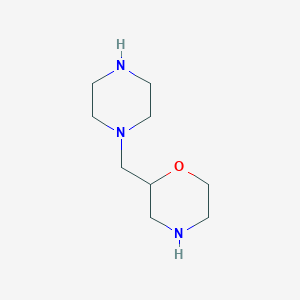
2-(Piperazin-1-ylmethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Piperazin-1-ylmethyl)morpholine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a heterocyclic compound that contains both morpholine and piperazine rings in its structure. The compound has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mécanisme D'action
The exact mechanism of action of 2-(Piperazin-1-ylmethyl)morpholine is not fully understood. However, it is believed to modulate the activity of various neurotransmitter systems in the brain, including the dopamine and serotonin systems. The compound has also been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. Some of the key effects of this compound include:
1. Modulation of neurotransmitter systems in the brain
2. Anti-cancer properties
3. Modulation of ion channels and receptors
4. Anti-inflammatory properties
5. Modulation of the immune system
Avantages Et Limitations Des Expériences En Laboratoire
The use of 2-(Piperazin-1-ylmethyl)morpholine in lab experiments has several advantages. It is a well-established compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. However, there are also some limitations associated with the use of this compound in lab experiments. It is relatively expensive and may not be readily available in some regions. Additionally, the exact mechanism of action of the compound is not fully understood, which may limit its use in certain types of experiments.
Orientations Futures
There are several future directions for research on 2-(Piperazin-1-ylmethyl)morpholine. Some of the key areas of future research include:
1. Further studies on the mechanism of action of the compound
2. Development of new drugs based on the scaffold of this compound
3. Studies on the potential applications of the compound in the treatment of neurological disorders and cancer
4. Development of new synthetic methods for the production of the compound
5. Studies on the potential applications of the compound in other areas of scientific research, such as immunology and microbiology.
In conclusion, this compound is a valuable compound that has been extensively studied for its potential applications in scientific research. It exhibits a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Further research on this compound is likely to yield new insights into its mechanism of action and potential applications in various areas of scientific research.
Méthodes De Synthèse
The synthesis of 2-(Piperazin-1-ylmethyl)morpholine involves the reaction of morpholine with piperazine in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate compound, which is then converted to the final product by a series of chemical reactions. The synthesis of this compound is well-established and has been reported in various scientific journals.
Applications De Recherche Scientifique
2-(Piperazin-1-ylmethyl)morpholine has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields. Some of the key areas of research where this compound has been used include:
1. Neuroscience: this compound has been found to modulate the activity of various neurotransmitter systems in the brain. It has been studied for its potential applications in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia.
2. Cancer Research: The compound has been found to exhibit anti-cancer properties and has been studied for its potential applications in cancer therapy.
3. Drug Design: this compound has been used as a scaffold for the design of novel drugs. It has been found to exhibit favorable pharmacokinetic properties, making it a valuable tool for drug discovery.
Propriétés
Numéro CAS |
122894-75-1 |
|---|---|
Formule moléculaire |
C9H19N3O |
Poids moléculaire |
185.27 g/mol |
Nom IUPAC |
2-(piperazin-1-ylmethyl)morpholine |
InChI |
InChI=1S/C9H19N3O/c1-4-12(5-2-10-1)8-9-7-11-3-6-13-9/h9-11H,1-8H2 |
Clé InChI |
KIIHPWXATLEYCC-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)CC2CNCCO2 |
SMILES canonique |
C1CN(CCN1)CC2CNCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Iodo-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B47594.png)
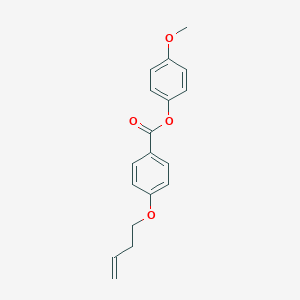
![Ethane-1,2-diol;4-[(4-hydroxyphenyl)methyl]phenol;prop-2-enoic acid](/img/structure/B47596.png)

